molecular formula C9H8F2O3 B6260630 2,2-DIFLUORO-3-HYDROXY-3-PHENYLPROPANOIC ACID CAS No. 681240-18-6

2,2-DIFLUORO-3-HYDROXY-3-PHENYLPROPANOIC ACID

Cat. No.: B6260630
CAS No.: 681240-18-6
M. Wt: 202.15 g/mol
InChI Key: LUTWVXSKIQMZHU-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-hydroxy-3-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or diols .

Scientific Research Applications

2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-3-hydroxy-3-phenylpropanoic acid is unique due to the presence of both fluorine atoms and a phenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

681240-18-6

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H8F2O3/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6/h1-5,7,12H,(H,13,14)

InChI Key

LUTWVXSKIQMZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)(F)F)O

Purity

95

Origin of Product

United States

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